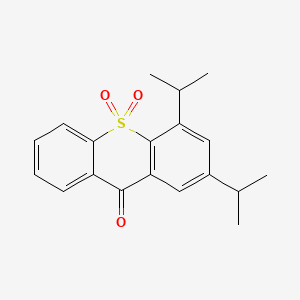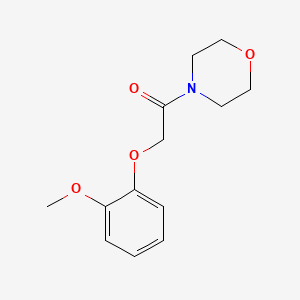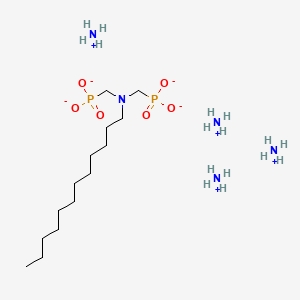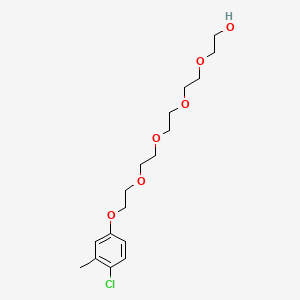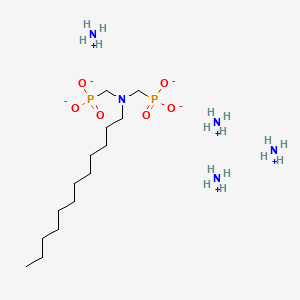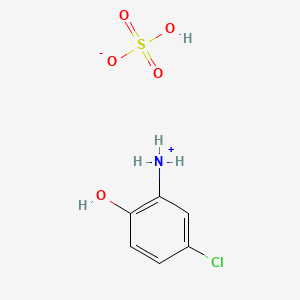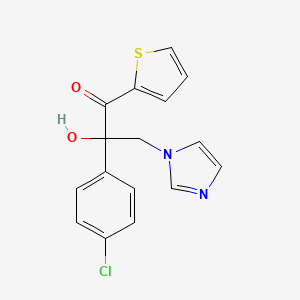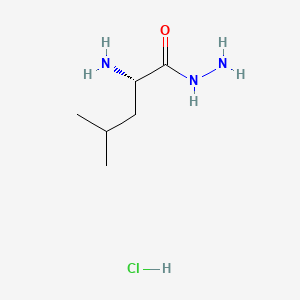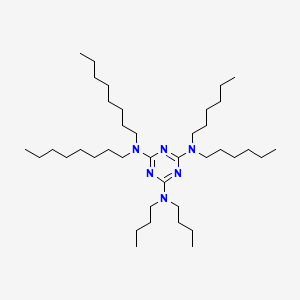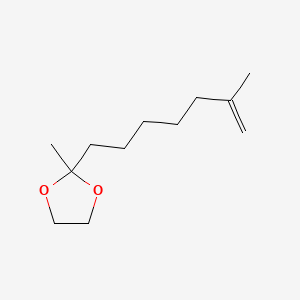
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring and a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane typically involves the reaction of 6-methylhept-6-en-1-ol with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism by which 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The dioxolane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The branched alkyl chain may also play a role in the compound’s bioactivity by affecting its solubility and membrane permeability.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxane
- 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxepane
Uniqueness
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane is unique due to its specific ring structure and branched alkyl chain, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry.
特性
CAS番号 |
40632-70-0 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
2-methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-11(2)7-5-4-6-8-12(3)13-9-10-14-12/h1,4-10H2,2-3H3 |
InChIキー |
DEFCHNJPYHQGCT-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCCCCC1(OCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


